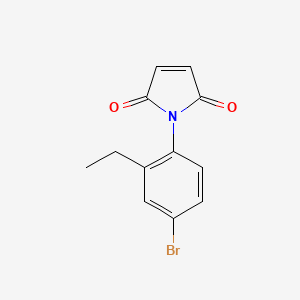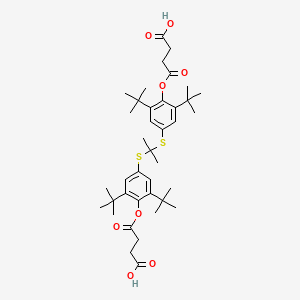
Probucol Disuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le disuccinate de probucol est un dérivé du probucol, un agent régulateur des lipides connu pour sa capacité à abaisser les taux de cholestérol des lipoprotéines de basse densité (LDL). Le disuccinate de probucol est caractérisé par l'ajout de groupes d'acide succinique, qui peuvent améliorer sa solubilité et sa biodisponibilité. Ce composé a suscité un intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de l'hypercholestérolémie et des maladies cardiovasculaires associées .
Mécanisme D'action
Target of Action
Probucol Disuccinate primarily targets the ATP-binding cassette sub-family A member 1 (ABCA1) . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular lipids .
Mode of Action
This compound lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body . This drug may also act to inhibit the initial stages of cholesterol synthesis and inhibit the absorption of cholesterol from the diet . It appears to inhibit ABCA1-mediated cellular lipid efflux .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances mitophagy, a process by which damaged mitochondria are cleared, through modulation of lipid droplets . This action is particularly relevant in the context of neurodegenerative diseases, where failures in mitophagy can result in neurodegeneration . This compound also has remarkable antioxidative and anti-inflammatory properties .
Pharmacokinetics
The half-life of this compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue . It’s important to note that the bioavailability of this compound can be improved with certain formulations .
Result of Action
This compound has multifaceted cellular effects. It showcases remarkable antioxidative and anti-inflammatory properties, fortifies the blood-brain barrier (BBB), and directly influences neural preservation and adaptability . These diverse effects collectively translate into enhancements in both motor and cognitive functions . In addition, this compound has been shown to improve survival, locomotor function, and dopaminergic neuron loss in zebrafish and fly models of mitochondrial damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacterial metabolites and environmental toxins can affect the efficacy of this compound . Additionally, the cellular environment, particularly the presence of lipid droplets, can influence the action of this compound .
Analyse Biochimique
Biochemical Properties
Probucol Disuccinate interacts with various biomolecules in the body. It is a potent antioxidant and has been shown to inhibit the oxidation of cholesterol in LDLs . This interaction with LDLs is crucial in its role as a lipid-regulating agent .
Cellular Effects
This compound has been found to have multiple effects on cells. It has remarkable antioxidative and anti-inflammatory properties . It also has the ability to fortify the blood-brain barrier and directly influence neural preservation and adaptability . In addition, it has been shown to have a protective effect against the oxidative imbalance in the central nervous system .
Molecular Mechanism
The mechanism of action of this compound involves increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body . It may also inhibit cholesterol synthesis and delay cholesterol absorption .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have enhanced bioavailability and no food effect . The solubility of Probucol in complexes was found to be 15.05 μg/mL, which was 215-fold of the Probucol-API .
Dosage Effects in Animal Models
In animal models, different dosages of this compound have varying effects. For example, treatment groups receiving a high (0.5%) or low (0.025%) dose of Probucol showed strong protection of LDL against ex vivo oxidation .
Metabolic Pathways
This compound is involved in the metabolic pathway for cholesterol elimination. It increases the rate of LDL catabolism, which is a crucial step in this pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le disuccinate de probucol peut être synthétisé par estérification du probucol avec l'anhydride succinique. La réaction implique généralement l'utilisation d'un solvant approprié, tel que le dichlorométhane, et d'un catalyseur comme la pyridine pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer la conversion complète du probucol en disuccinate de probucol .
Méthodes de production industrielle
Dans un environnement industriel, la production de disuccinate de probucol peut impliquer un processus à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction, tels que la température et la pression, peuvent optimiser le processus de production. De plus, des étapes de purification, notamment la recristallisation et la chromatographie, sont utilisées pour obtenir du disuccinate de probucol de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le disuccinate de probucol subit diverses réactions chimiques, notamment :
Oxydation : Le disuccinate de probucol peut être oxydé pour former des sulfoxydes et des sulfones, qui peuvent présenter des propriétés pharmacologiques différentes.
Réduction : Les réactions de réduction peuvent convertir le disuccinate de probucol en son composé parent, le probucol.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués, chacun ayant des applications thérapeutiques potentielles .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'oxydation.
Biologie : Enquêté pour ses propriétés antioxydantes et anti-inflammatoires, qui peuvent protéger contre le stress oxydatif et l'inflammation.
Médecine : Exploré pour son potentiel à abaisser les taux de cholestérol LDL et à protéger contre les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de formulations hypolipidémiantes et comme composé de référence en chimie analytique.
Mécanisme d'action
Le disuccinate de probucol exerce ses effets principalement par les mécanismes suivants :
Régulation des lipides : Augmente le catabolisme du cholestérol LDL, réduisant ainsi ses taux dans la circulation sanguine.
Activité antioxydante : Agit comme un puissant antioxydant, empêchant l'oxydation du cholestérol LDL et réduisant le risque d'athérosclérose.
Effets anti-inflammatoires : Inhibe les voies inflammatoires, réduisant l'inflammation dans divers tissus.
Neuroprotection : Améliore la mitophagie et protège contre les dommages mitochondriaux, ce qui est bénéfique dans les maladies neurodégénératives.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its antioxidative and anti-inflammatory properties, which may protect against oxidative stress and inflammation.
Medicine: Explored for its potential to lower LDL cholesterol levels and protect against cardiovascular diseases.
Comparaison Avec Des Composés Similaires
Le disuccinate de probucol est unique par rapport aux autres agents régulateurs des lipides en raison de sa double action en tant que composé hypolipidémiant et antioxydant. Des composés similaires comprennent :
Probucol : Le composé parent, principalement utilisé pour abaisser le cholestérol LDL.
Dérivés de l'acide succinique : D'autres dérivés de l'acide succinique, qui peuvent présenter des améliorations similaires de la solubilité et de la biodisponibilité.
Le disuccinate de probucol se distingue par ses propriétés combinées hypolipidémiantes, antioxydantes et anti-inflammatoires, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans les maladies cardiovasculaires et neurodégénératives .
Propriétés
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-[3,5-ditert-butyl-4-(3-carboxypropanoyloxy)phenyl]sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O8S2/c1-35(2,3)25-19-23(20-26(36(4,5)6)33(25)46-31(44)17-15-29(40)41)48-39(13,14)49-24-21-27(37(7,8)9)34(28(22-24)38(10,11)12)47-32(45)18-16-30(42)43/h19-22H,15-18H2,1-14H3,(H,40,41)(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOONAMTVOJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)CCC(=O)O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)
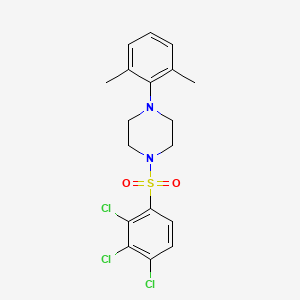
![6-[(4-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2790275.png)
![3-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic Acid](/img/structure/B2790277.png)
![Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2790282.png)
![2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2790284.png)
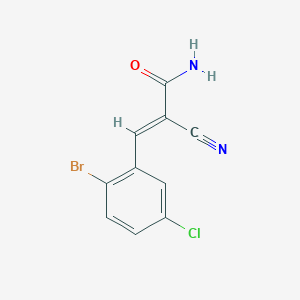
![(1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride](/img/structure/B2790288.png)
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
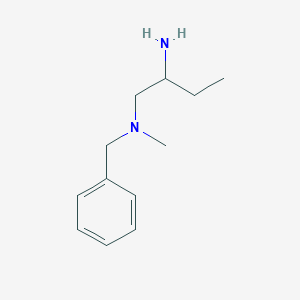
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)
![methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2790293.png)
